molecular formula C9H9FN4 B4507868 [3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine

[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine

Cat. No.: B4507868
M. Wt: 192.19 g/mol
InChI Key: KUSAGHHPLAXERW-UHFFFAOYSA-N
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Description

[3-(4-Fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine is a triazole-derived compound with a primary amine functional group attached to the triazole ring and a 4-fluorophenyl substituent at the 3-position of the heterocycle. Its molecular formula is C₉H₁₀ClFN₄ in its hydrochloride salt form (CAS: 1258640-50-4), as noted in commercial product listings . The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical research .

Properties

IUPAC Name

[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN4/c10-7-3-1-6(2-4-7)9-12-8(5-11)13-14-9/h1-4H,5,11H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSAGHHPLAXERW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=N2)CN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine typically involves the reaction of 4-fluorobenzylamine with appropriate triazole precursors under controlled conditions. One common method includes the use of hydrazine hydrate and ethanol as solvents, followed by refluxing and neutralization steps . The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and automated processes to maintain consistency and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and enhances the quality of the compound.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine and triazole ring are susceptible to oxidation under controlled conditions.

ReagentConditionsProduct FormedKey ObservationsReference
Hydrogen peroxideAcidic, 50–80°CTriazole N-oxide derivativesSelective oxidation at N4 of the triazole
KMnO₄Aqueous, refluxCarboxylic acid (via C–N bond cleavage)Fluorophenyl group remains intact
CrO₃Anhydrous acetic acidAldehyde intermediatesLimited yield due to overoxidation

Reduction Reactions

Reductive modifications target the triazole ring or amine group:

ReagentConditionsProduct FormedFunctional ImpactReference
NaBH₄Ethanol, RTPartially reduced triazoleIncreased basicity of amine
LiAlH₄THF, refluxSaturated triazoline derivativesEnhanced lipophilicity
H₂/Pd-CMethanol, 50 psiDehalogenation (rare)Fluorine retained due to stability

Substitution Reactions

The fluorophenyl and triazole groups participate in nucleophilic/electrophilic substitutions:

Electrophilic Aromatic Substitution

ReagentPosition ModifiedProductYieldReference
HNO₃/H₂SO₄Fluorophenyl meta-positionNitro-substituted derivative45–60%
Br₂/FeBr₃Triazole C5Brominated triazole30–40%

Amine Functionalization

ReagentReaction TypeProductApplicationReference
Acetyl chlorideAcylationN-acetylated derivativeImproved metabolic stability
BenzaldehydeSchiff base formationImine-linked conjugatesAntimicrobial activity

Metal Coordination & Catalysis

The triazole nitrogen atoms act as ligands for transition metals:

Metal SaltCoordination SiteComplex StructureObserved ActivityReference
Cu(II)Cl₂N2 and N4Square-planar geometryEnhanced catalytic efficiency
AgNO₃N1 and N3Linear coordinationAntibacterial synergism

Biological Interactions

The compound’s reactivity underpins its pharmacological effects:

  • Antifungal Activity : Oxidation derivatives inhibit cytochrome P450 enzymes in Candida albicans (MIC₈₀: 0.0156 μg/mL) .

  • Anticancer Mechanisms : Schiff base derivatives induce apoptosis in HT-29 colon cancer cells (IC₅₀: 0.08 μM) via c-Met kinase inhibition .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of triazoles exhibit significant antimicrobial properties . For instance, compounds similar to [3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine have been synthesized and tested for their effectiveness against various bacterial strains. A study highlighted the synthesis of a related compound that demonstrated potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting a promising therapeutic potential for treating infections .

Antiviral Properties

Triazole derivatives have also been investigated for their antiviral capabilities. Specifically, compounds that include the triazole moiety have been shown to inhibit HIV integrase activity, preventing viral integration into host DNA. This suggests that this compound could serve as a lead compound in the development of new antiviral agents .

Anticancer Activity

Recent studies have explored the anticancer potential of triazole derivatives. For example, a compound structurally related to this compound was found to significantly suppress breast cancer cell growth by inhibiting the Notch-Akt signaling pathway. This pathway is crucial for cell proliferation and survival, indicating that triazole derivatives may play a role in cancer therapy .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structural integrity of synthesized compounds. These methodologies allow researchers to understand the conformational aspects and intermolecular interactions that may influence biological activity .

Case Study 1: Antimicrobial Evaluation

A study synthesized a series of triazole derivatives including this compound and evaluated their antimicrobial efficacy against various pathogens. The results showed that certain modifications to the triazole ring enhanced antibacterial activity significantly compared to standard antibiotics.

Case Study 2: Anticancer Research

In another investigation focusing on breast cancer treatment, a derivative of this compound was tested for its ability to induce apoptosis in cancer cells. The findings revealed that this compound not only inhibited cell growth but also triggered oxidative stress pathways leading to increased cancer cell death.

Mechanism of Action

The mechanism of action of [3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound is compared to structurally related 1,2,4-triazole derivatives with variations in substituents and functional groups:

Compound Name Key Structural Features Key Differences Biological Relevance Reference
[3-(4-Fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine - 1,2,4-triazole core
- 4-fluorophenyl at C3
- Methanamine at C5
N/A Potential CNS or anticancer applications (inferred from analogs)
3-(2,4-Dichlorophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine - Thioether linkage at C5
- 2,4-dichlorophenyl at C3
- Sulfur atom replaces amine
- Halogenation pattern
Antimicrobial or antifungal activity (common in thio-triazoles)
N-[4-(3-{N′-[1-Benzyl-5-bromo-2-oxoindolin-3-ylidene]hydrazinecarbonyl}-1-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl)phenyl]acetamide - Indolinone-hydrazinecarboxamide moiety
- Acetamide substituent
- Bulky indolinone group
- Additional aromatic rings
VEGFR-2 inhibition (explicitly reported)
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine - Oxadiazole-triazole hybrid
- Trifluoromethyl group
- Oxadiazole replaces triazole at C4
- Trifluoromethyl enhances lipophilicity
Unknown, but oxadiazoles often show antiviral activity

Key Advantages and Limitations

  • Advantages :
    • The 4-fluorophenyl group enhances binding affinity to hydrophobic enzyme pockets.
    • The primary amine allows for further derivatization (e.g., amide formation) to optimize pharmacokinetics .
  • Limitations :
    • Lack of explicit biological data for the parent compound requires further testing.
    • Hydrochloride salt may limit compatibility with certain formulations (e.g., pH-sensitive drugs) .

Biological Activity

The compound [3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine is a derivative of the triazole family, which has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, anti-inflammatory, and anticancer activities. This article aims to explore the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and various biological evaluations.

Synthesis of this compound

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the Triazole Ring : The initial step involves the reaction of an appropriate hydrazone with a carbonyl compound under acidic or basic conditions.
  • Substitution Reaction : The introduction of the 4-fluorophenyl group is achieved through nucleophilic substitution reactions.
  • Final Amine Formation : The final step involves the reduction or substitution to form the methanamine moiety.

The purity and structure of synthesized compounds are often confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various Gram-positive and Gram-negative bacteria. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory effects of triazole derivatives have also been studied extensively. In one study involving peripheral blood mononuclear cells (PBMCs), this compound was shown to significantly inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 when stimulated by lipopolysaccharides (LPS). The results are summarized below:

Compound Cytokine Reduction (%)
Control0
Compound A44
Compound B60

This inhibition indicates that the compound may possess therapeutic potential in treating inflammatory diseases .

Anticancer Activity

Triazole derivatives have also been evaluated for their anticancer properties. Studies have shown that this compound can induce apoptosis in cancer cell lines by disrupting tubulin polymerization and interfering with cell cycle progression. Notably:

Cell Line IC50 (µM)
MCF-7 (breast cancer)15.63
A549 (lung cancer)20.45

These findings suggest that this compound may be effective against certain types of cancer .

Case Study 1: Anti-inflammatory Effects in Animal Models

In vivo studies demonstrated that administration of this compound in a rat model of arthritis resulted in a significant reduction in paw swelling and joint inflammation compared to control groups. Histological analysis confirmed decreased inflammatory cell infiltration and reduced synovial hyperplasia.

Case Study 2: Anticancer Efficacy in Xenograft Models

A xenograft model using human cancer cells revealed that treatment with this compound led to tumor regression and increased survival rates compared to untreated controls. This study highlights the potential of this compound as an anticancer agent.

Q & A

Q. Key Reaction Conditions :

ReactantsBaseSolventTemperatureYield (%)
4-Fluorobenzyl chloride + 1H-1,2,4-triazol-5-thiolK₂CO₃DMF80°C, 6h65-70
Same reactants (microwave)K₂CO₃DMF120°C, 15 min85-90

Advanced Synthesis: How can computational methods optimize reaction pathways for this compound?

Methodological Answer :
Density Functional Theory (DFT) calculations and molecular docking can predict reactive intermediates and transition states. For instance, DFT studies on analogous triazoles reveal that electron-withdrawing groups (e.g., -F) stabilize the triazole ring, favoring nucleophilic attack at the 5-position . AI-driven retrosynthetic tools (e.g., IBM RXN) propose alternative routes, such as using 4-fluorophenylacetonitrile as a precursor, which reduces byproduct formation by 30% .

Basic Structural Analysis: What techniques confirm the molecular structure of this compound?

Q. Methodological Answer :

  • X-ray crystallography : Resolves atomic positions and confirms the triazole-fluorophenyl linkage. SHELX software is widely used for refinement, with R-factors < 0.05 for high-quality crystals .
  • NMR : Key signals include:
    • ¹H NMR: δ 8.2 ppm (triazole H), 7.4–7.6 ppm (fluorophenyl aromatic H), 3.8 ppm (-CH₂NH₂).
    • ¹⁹F NMR: δ -115 ppm (para-F) .
  • FT-IR : Peaks at 1600 cm⁻¹ (C=N stretch) and 3350 cm⁻¹ (NH₂ bend) .

Advanced Structural Analysis: How are crystallographic disorders resolved in its X-ray structures?

Methodological Answer :
Crystallographic disorders (e.g., overlapping triazole and fluorophenyl groups) are addressed using SHELXL’s PART instruction to model partial occupancy. For example, in a related triazole-fluorophenyl compound, two-part disorder modeling reduced the R1 factor from 0.12 to 0.05 . Hirshfeld surface analysis (via CrystalExplorer) further identifies weak interactions (e.g., C-H···F) that stabilize the lattice .

Basic Biological Activity: What assays evaluate its antimicrobial potential?

Q. Methodological Answer :

  • Broth microdilution (CLSI guidelines) : Determines MIC (Minimum Inhibitory Concentration) against S. aureus (Gram+) and E. coli (Gram-). Typical MIC: 8–16 µg/mL .
  • Time-kill assays : Confirm bactericidal effects at 4× MIC over 24h .
  • Cytotoxicity (MTT assay) : Tests selectivity using HEK-293 cells (IC₅₀ > 100 µg/mL indicates low toxicity) .

Advanced Biological Activity: How do structural modifications alter its kinase inhibition profile?

Methodological Answer :
Introducing electron-donating groups (e.g., -OCH₃) at the triazole 3-position enhances binding to JNK kinases (Kd < 10 nM vs. 50 nM for parent compound). Molecular dynamics simulations (AMBER) show that the fluorophenyl group stabilizes hydrophobic pockets, while the methanamine sidechain forms hydrogen bonds with catalytic lysine residues . SAR studies on 15 derivatives reveal a 5-fold increase in potency with a -CF₃ substituent .

Basic Analytical Challenges: Which techniques quantify trace impurities in synthesized batches?

Q. Methodological Answer :

  • HPLC-PDA : Uses a C18 column (ACN/H₂O gradient) to separate impurities (LOD: 0.1%).
  • LC-MS : Identifies byproducts (e.g., des-fluoro analogs, m/z 208.1) .
  • Karl Fischer titration : Measures residual moisture (<0.5% for stability) .

Advanced Analytical Challenges: How are overlapping NMR signals resolved for structural validation?

Methodological Answer :
2D NMR (HSQC, HMBC) correlates ¹H-¹³C signals to distinguish triazole C3 (δ 145 ppm) from fluorophenyl carbons. For example, HMBC cross-peaks between NH₂ (δ 3.8 ppm) and C5 (δ 152 ppm) confirm the methanamine linkage . DOSY NMR further differentiates isomers by diffusion coefficients .

Basic Toxicity: What in vitro models assess its hepatotoxicity?

Q. Methodological Answer :

  • HepG2 cells : Measure ALT/AST release after 48h exposure (IC₅₀: >50 µg/mL indicates safety) .
  • CYP450 inhibition (fluorescence assay) : Evaluates metabolic interference (e.g., CYP3A4 inhibition <20% at 10 µM) .

Advanced Ecotoxicology: How are environmental degradation products identified?

Q. Methodological Answer :

  • LC-QTOF-MS/MS : Detects photodegradation products (e.g., triazole ring cleavage to amides) under UV light .
  • QSAR models : Predict bioaccumulation (logBCF: 1.2) and aquatic toxicity (LC₅₀ for D. magna: 2.5 mg/L) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine
Reactant of Route 2
[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine

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